molecular formula C17H19N5O B13001417 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole

5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13001417
M. Wt: 309.4 g/mol
InChI Key: GQDXGOOGLHKZOO-UHFFFAOYSA-N
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Description

5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that combines the structural features of quinoline, piperazine, and oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the piperazine moiety: The quinoline derivative is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide.

    Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with ethyl hydrazinecarboxylate in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxadiazole ring using hydrogenation catalysts like palladium on carbon.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where various substituents can be introduced using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Studies: The compound is used in studying the interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It is employed in the design of probes for imaging and diagnostic purposes.

    Industrial Applications: The compound can be used in the synthesis of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, inhibiting topoisomerase enzymes, while the piperazine ring can interact with various receptors, modulating their activity. The oxadiazole ring contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial activity.

    Piperazine derivatives: Such as piperazine citrate, used as an anthelmintic.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory properties.

Uniqueness

5-Ethyl-3-(2-(piperazin-1-yl)quinolin-3-yl)-1,2,4-oxadiazole is unique due to its multi-functional scaffold that combines the properties of quinoline, piperazine, and oxadiazole. This combination enhances its potential as a versatile pharmacophore in drug design, offering multiple sites for chemical modification and optimization.

Properties

Molecular Formula

C17H19N5O

Molecular Weight

309.4 g/mol

IUPAC Name

5-ethyl-3-(2-piperazin-1-ylquinolin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H19N5O/c1-2-15-20-16(21-23-15)13-11-12-5-3-4-6-14(12)19-17(13)22-9-7-18-8-10-22/h3-6,11,18H,2,7-10H2,1H3

InChI Key

GQDXGOOGLHKZOO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=CC=CC=C3N=C2N4CCNCC4

Origin of Product

United States

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